1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
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Overview
Description
1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound characterized by the presence of bromine, fluorine, and a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluoro-phenyl precursor. This precursor can be synthesized through halogenation reactions, where bromine and fluorine are introduced into the phenyl ring under controlled conditions. The subsequent steps involve the formation of the hexahydropyrimidine ring through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce dehalogenated compounds, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: A related compound with a similar phenyl ring structure but different functional groups.
2-Bromo-1-(4-fluoro-3-methyl-phenyl)-ethanone: Another similar compound with variations in the position and type of substituents on the phenyl ring.
1-(4-Bromo-2-fluoro-5-methoxy-phenyl)-ethanone: A compound with additional methoxy groups, leading to different chemical properties.
Uniqueness
1-(4-Bromo-2-fluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is unique due to its specific combination of bromine, fluorine, and the hexahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10BrFN2O2 |
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Molecular Weight |
301.11 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O2/c1-6-5-15(11(17)14-10(6)16)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,14,16,17) |
InChI Key |
MLZBKCHCOPXIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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